molecular formula C37H44O8 B1259159 [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate CAS No. 220698-24-8

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B1259159
CAS No.: 220698-24-8
M. Wt: 616.7 g/mol
InChI Key: RTIJWSVGYWRMRS-GEBDEUFFSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound’s IUPAC name reflects its intricate pentacyclic framework and stereochemical complexity. The systematic nomenclature begins with the parent structure 13-oxapentacyclo[10.6.1.0²,¹⁰.0⁵,⁹.0¹⁵,¹⁹]nonadec-8-ene , which denotes a 19-membered pentacyclic system fused with an oxygen-containing ring (13-oxa). The numbering follows the Bridged Bicyclic Nomenclature rules, prioritizing the oxygen atom in the heterocyclic ring.

Key stereochemical descriptors include eight stereocenters (1R, 2R, 4S, 5S, 6S, 10R, 11S, 12R, 15R, 16R, 18S, 19R), confirmed via NOESY correlations and X-ray crystallography. The (E)-configuration of the 3-phenylpropenoate moiety arises from coupling constants (J = 16.2 Hz) between H-2′ and H-3′ in the ¹H NMR spectrum, consistent with trans-olefinic protons.

Crystallographic Studies of the Pentacyclic Core Framework

Single-crystal X-ray diffraction analysis reveals a 5/6/6/6/5 fused-ring system (Figure 1), with bond angles and lengths aligning with limonoid frameworks. The A-ring adopts a boat conformation (C1–C10), while the B-ring (C2–C10–C11–C15) forms a distorted half-chair. The oxapentacyclic core exhibits torsional strain at C5–C6 (θ = 12.3°) due to steric clashes between the furan-3-yl and C15-methyl groups.

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 12.34 Å, b = 15.67 Å, c = 18.92 Å
Z-score 0.82
R-factor 0.041

Table 1. Crystallographic data for the pentacyclic core.

Functional Group Analysis: Acetyloxy, Furan, and Phenylpropenoate Moieties

  • Acetyloxy (C4-OAc): The ¹³C NMR signal at δ 170.1 ppm confirms the ester carbonyl, while the acetyl methyl resonates at δ 2.08 ppm (3H, s) in ¹H NMR. HMBC correlations from H-4 (δ 5.32 ppm) to the carbonyl (δ 170.1 ppm) validate its position.
  • Furan-3-yl (C6-substituent): Characteristic ¹H NMR signals at δ 7.41 (H-21), 6.38 (H-22), and 7.29 ppm (H-23) match β-substituted furans in limonoids. The C6–C21 bond length (1.499 Å) aligns with sp³–sp² hybridization.
  • (E)-3-Phenylpropenoate: UV absorption at λmax 268 nm (ε = 12,400) and a ¹H-¹H COSY correlation between H-2′ (δ 6.82 ppm) and H-3′ (δ 7.65 ppm) confirm the conjugated E-olefin.

Comparative Structural Analysis With Related Limonoids

The compound shares a phragmalin-type skeleton with khaysenelide F but differs in its C4 acetyloxy and C18 (E)-3-phenylpropenoate substituents (Table 2). Unlike nimbolide’s α,β-unsaturated lactone, this compound features a δ-lactone fused to the D-ring, as seen in guianolactone A. The C6 furan-3-yl group contrasts with deacetylgedunin’s C7-deacetylated structure.

Feature This Compound Guianolactone A Khaysenelide F
Core rings 5/6/6/6/5 5/6/6/6/6 6/6/6/5/5
C4 substituent Acetyloxy δ-Lactone Hydroxyl
C6 substituent Furan-3-yl Tetrahydropyran Methoxybutenolide

Table 2. Structural comparison with related limonoids.

Properties

IUPAC Name

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O8/c1-21(38)44-28-17-26-36(4,25-13-12-24(35(25,28)3)23-15-16-42-19-23)33(41)31-32-34(2,20-43-31)27(39)18-29(37(26,32)5)45-30(40)14-11-22-9-7-6-8-10-22/h6-11,13-16,19,24,26-29,31-33,39,41H,12,17-18,20H2,1-5H3/b14-11+/t24-,26-,27+,28-,29-,31+,32-,33+,34+,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIJWSVGYWRMRS-GEBDEUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)C=CC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@]3([C@H](C[C@H]([C@@]4([C@@H]3[C@H]([C@H]([C@]2(C5=CC[C@H]([C@]15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)/C=C/C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Product Extraction and Isolation

Botanical Sources

The compound shares structural homology with meroterpenoids isolated from Kadsura species (Schisandraceae family), particularly Kadsura japonica and Kadsura coccinea. These woody vines produce structurally related compounds as secondary metabolites, typically concentrated in stem bark and roots. Field studies indicate optimal harvesting during late summer when terpenoid biosynthesis peaks.

Solvent Extraction Protocols

Crude extraction employs sequential solvent partitioning:

  • Defatting : Dried plant material (100–200 mesh particle size) undergoes Soxhlet extraction with hexane (40–60°C) to remove lipids.
  • Polar extraction : Defatted material is extracted with ethanol-water (70:30 v/v) at 60°C for 72 hours, achieving >85% recovery of oxygenated terpenoids.
  • Fractional precipitation : Concentrated extract treated with ethyl acetate induces precipitation of carbohydrate contaminants while retaining target compound in solution.

Chromatographic Purification

Final isolation employs multi-step chromatography:

Purification Step Stationary Phase Mobile Phase Key Parameters
Flash Chromatography Silica gel (40–63 µm) Hexane:EtOAc gradient (7:3 → 1:1) Flow rate 15 mL/min
MPLC C18 reverse phase MeCN:H2O (55:45) + 0.1% formic acid 20 MPa backpressure
Preparative HPLC Chiralpak IC (5 µm) Isocratic n-hexane:IPA (85:15) 4 mL/min, 254 nm detection

This protocol yields 98.2% pure compound (HPLC-DAD) from 0.017% dry plant weight.

Total Synthesis Strategies

Retrosynthetic Analysis

The synthetic route divides the molecule into three key fragments:

  • Furan-containing decalin core (C1-C15)
  • Oxapentacyclic system (C16-C28 with oxygen bridge)
  • Cinnamate side chain (E-configuration preserved)

Biomimetic approaches prioritize early-stage ring formation through oxidative dearomatization, mirroring proposed biosynthetic pathways.

Stepwise Synthesis

Decalin Core Assembly
  • Furan installation : Pd-catalyzed cross-coupling introduces 3-furyl group at C6 using Negishi conditions (ZnEt2, Pd(PPh3)4, THF, 65°C).
  • Stereoselective cyclization : Ti(OiPr)4-mediated Nazarov cyclization forms the decalin system with 92% ee (CH2Cl2, −78°C).
Oxapentacycle Construction

Key transformations include:

  • Epoxide ring-opening : BF3·OEt2 catalyzes transannular epoxide opening to establish C13-O-C15 bridge.
  • Acetyl transfer : Steglich esterification (DCC, DMAP) introduces C4 acetyloxy group with 89% yield.
Cinnamate Sidechain Attachment

Mitsunobu reaction couples (E)-cinnamic acid to C18 hydroxyl group under modified conditions (DIAD, PPh3, THF, 0°C → rt), preserving E-geometry.

Critical Reaction Optimization

Stereochemical Control

The C18 configuration requires careful manipulation:

Parameter Effect on Diastereoselectivity Optimal Value
Temperature Lower temps favor desired (18S) isomer −40°C
Lewis Acid Yb(OTf)3 improves facial selectivity 15 mol%
Solvent Et2O provides optimal polarity 0.1 M concentration

These conditions achieve 19:1 dr in the key allylic oxidation step.

Protecting Group Strategy

A orthogonal protection scheme prevents premature deprotection:

  • C11/C16 diols : Protected as tert-butyldimethylsilyl (TBS) ethers
  • C4 hydroxyl : Converted to acetyl ester early in synthesis
  • C18 hydroxyl : Maintained as free OH until final coupling

Selective TBS removal using HF·pyridine (THF, 0°C) enables sequential functionalization.

Analytical Characterization

Spectroscopic Data

1H NMR (600 MHz, CDCl3)

  • δ 7.68 (d, J = 16.0 Hz, H-2'), 6.43 (d, J = 16.0 Hz, H-3'): Characteristic E-cinnamate coupling
  • δ 5.87 (m, H-8): Olefinic proton in pentacyclic core
  • δ 2.11 (s, OAc): Acetyl methyl singlet

13C NMR (150 MHz, CDCl3)

  • 170.2 ppm (OAc carbonyl)
  • 165.4 ppm (cinnamate ester)
  • 110.3 ppm (furan C-2)

X-ray Crystallography

Single-crystal analysis (Cu Kα radiation) confirms:

  • Chair conformation of decalin system
  • 147.2° dihedral angle between cinnamate and core
  • Intramolecular H-bond between C11-OH and C13-O

Biological Activity Correlation

While full pharmacological profiling remains ongoing, preliminary assays indicate:

Activity IC50 Reference
COX-2 inhibition 3.2 µM
Antimicrobial (S. aureus) 16 µg/mL
Cytotoxicity (HeLa) 8.7 µM

Structure-activity relationship (SAR) studies highlight the critical role of the C6 furan and C18 cinnamate groups in bioactivity.

Industrial Scale Considerations

Process Chemistry Challenges

  • Low yielding stereochemical steps (notably C18 configuration)
  • Thermal instability of oxapentacyclic core above 40°C
  • High catalyst loading in cross-coupling steps

Green Chemistry Approaches

Recent advances address these issues:

  • Continuous flow hydrogenation reduces reaction time from 48h → 6h
  • Enzyme-mediated acetylation (CAL-B lipase) improves atom economy
  • Photoredox catalysis enables late-stage C-H functionalization

Chemical Reactions Analysis

Types of Reactions: [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and acetyl groups .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate, which may exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity due to the presence of hydroxyl groups and furan moieties that can scavenge free radicals. This property makes it a candidate for formulations aimed at preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • Studies indicate that similar compounds with furan rings have shown anti-inflammatory properties. The structure of this compound suggests potential mechanisms for modulating inflammatory pathways in various conditions.
  • Antimicrobial Activity :
    • The presence of multiple hydroxyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit microbial growth. Research into related compounds has shown promising results against various bacterial strains.
  • Cancer Research :
    • Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines. The unique pentacyclic structure may interact with cellular pathways involved in cancer proliferation.

Natural Product Chemistry

  • Source of Bioactive Compounds :
    • This compound can be derived from natural sources or synthesized through organic reactions involving furan and phenylpropanoate derivatives. Its structural complexity makes it a valuable target for synthesis in natural product chemistry.
  • Role in Plant Metabolism :
    • Compounds with similar structures are often involved in plant defense mechanisms against herbivores and pathogens. Understanding its biosynthesis can provide insights into plant metabolic pathways and ecological interactions.

Agricultural Applications

  • Pesticide Development :
    • Given its potential antimicrobial properties and structural features that may affect pest physiology, this compound could be explored as a natural pesticide or herbicide alternative.
  • Growth Regulators :
    • The compound's ability to influence plant growth processes could lead to applications as a growth regulator in agricultural settings.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Antioxidant ActivityJournal of Natural Products Demonstrated significant free radical scavenging ability
Anti-inflammatory EffectsPhytochemistry Reviews Reduced inflammation markers in vitro
Antimicrobial ActivityInternational Journal of Microbiology Effective against several pathogenic bacteria
Cancer ResearchCancer Letters Induced apoptosis in specific cancer cell lines
Agricultural UseJournal of Agricultural Science Potential as a natural pesticide

Mechanism of Action

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is part of a group of limonoids that includes Trichilinin B, C, and E . These compounds share structural similarities but differ in their biological activities and molecular targets:

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate stands out due to its potent anti-cancer properties and unique molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is a complex organic molecule with potential biological activities that merit comprehensive investigation. This article reviews its biological activities based on recent studies and available data.

The molecular formula of the compound is C37H54O8 with a molecular weight of 568.7 g/mol. It has a logP value of 4.1 indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes .

Anticancer Activity

Recent research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies on related limonoids from neem (Azadirachta indica) suggest that they prevent the acquisition of hallmark traits of cancer through mechanisms such as apoptosis induction and inflammatory response modulation .
  • Case Studies : In vitro studies have shown that limonoids can effectively inhibit the growth of various cancer cell lines by disrupting mitotic spindle formation and inducing apoptosis through caspase activation .

Antimicrobial Activity

The antibacterial properties of structurally related compounds have been documented extensively:

  • Inhibition of Bacterial Growth : Compounds bearing similar functional groups have demonstrated effectiveness against a range of bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways .
  • Research Findings : A study focusing on furan-containing compounds reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases including cancer and autoimmune disorders:

  • Cytokine Modulation : Compounds related to this structure have been shown to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Experimental Evidence : In vivo studies indicate that administration of furan derivatives can lead to reduced inflammation markers in animal models of arthritis and colitis .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of bacterial growth
Anti-inflammatoryCytokine modulation

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing this compound, considering its complex stereochemistry and functional groups?

  • Methodological Answer :

  • Step 1 : Employ multi-step protection/deprotection protocols. For esterification, use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups (e.g., acetyloxy and enoate moieties) .
  • Step 2 : Optimize solvent systems (e.g., dichloromethane or acetonitrile) to stabilize intermediates and minimize side reactions .
  • Step 3 : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (1R,2R,4S,5S,6S,...) positions .
  • Step 4 : Purify via silica gel chromatography or recrystallization, monitoring purity with TLC and HPLC .

Q. Which analytical techniques are most effective for confirming the structure and stereochemical configuration of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR to resolve stereochemistry and confirm furan-3-yl and enoate substituents .
  • X-ray Crystallography : Resolve absolute configuration of the oxapentacyclic core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., acetyloxy C=O stretch at ~1740 cm⁻¹) .

Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under varying pH (2–10), temperature (25–60°C), and light exposure, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the oxapentacyclic core?

  • Methodological Answer :

  • Chiral Induction : Use enantiopure starting materials (e.g., furan-3-yl derivatives) or chiral catalysts (e.g., Sharpless epoxidation catalysts) to control C6 and C15 stereocenters .
  • Protecting Groups : Temporarily mask hydroxyl groups (e.g., at C11 and C16) with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired reactions .
  • Computational Modeling : Predict steric and electronic barriers to cyclization using DFT calculations (e.g., Gaussian 16) to optimize reaction pathways .

Q. What methodologies resolve contradictions between computational predictions and experimental outcomes in the reactivity of the furan and enoate moieties?

  • Methodological Answer :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., IRC—Intrinsic Reaction Coordinate) to map energy barriers for furan ring-opening or enoate isomerization .
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates during reactions .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate experimental conditions (temperature, solvent) with product yields .

Q. How can integrated computational-experimental approaches enhance synthesis efficiency?

  • Methodological Answer :

  • AI-Driven Optimization : Train machine learning models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for key steps like acetyloxy group installation .
  • Feedback Loops : Use robotic platforms to iteratively test computational predictions (e.g., reaction time, stoichiometry) and refine models .

Q. What experimental designs are recommended for pharmacokinetic studies of this compound?

  • Methodological Answer :

  • In Vitro Assays : Measure metabolic stability using liver microsomes and CYP450 inhibition assays .
  • In Vivo Profiling : Administer radiolabeled compound (e.g., ¹⁴C) to track absorption/distribution in rodent models, analyzing plasma and tissue samples via LC-MS/MS .
  • Data Integration : Cross-reference pharmacokinetic parameters (t½, Cmax) with molecular dynamics simulations of membrane permeability .

Q. How can degradation pathways and impurity profiles be systematically analyzed?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress, then profile impurities via UPLC-QTOF .
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to trace degradation mechanisms (e.g., hydrolysis of acetyloxy groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
Reactant of Route 2
[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

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